1,5-二苯基戊酮

描述

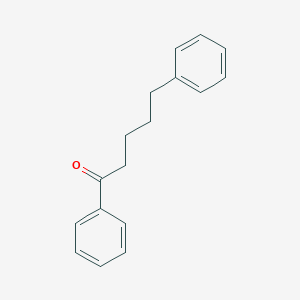

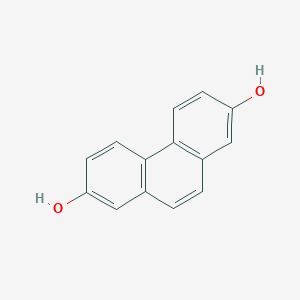

1,5-Diphenylpentan-1-one is a natural phenolic compound found in several plants . It is an aromatic ketone .

Synthesis Analysis

The synthesis of 1,5-Diphenylpentan-1-one involves an aldol condensation reaction between acetophenone and cinnamaldehyde . The reaction was carried out with the suitable condition using 20% weight of catalyst at 75°C for 10 hours .Molecular Structure Analysis

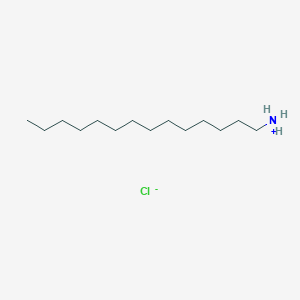

The molecular formula of 1,5-Diphenylpentan-1-one is C17H18O . Its molecular weight is 238.33 g/mol .Chemical Reactions Analysis

1,5-Diphenylpentan-1-one undergoes an intramolecular electrocyclic reaction when generated with acetylium ions . This reaction affords 2-acetoxy-trans-4,5-diphenylcyclopent-2-enyl sodium sulphate, which is hydrolyzed by hot 2N-sodium hydroxide or sodium carbonate solution with concomitant pinacolic change to 5-hydroxy-2,3-diphenylcyclopent-2-enone .科学研究应用

合成和化学应用

- 1,5-二苯基戊酮已被用于各种合成化学过程中。例如,它是TiO2纳米晶催化合成1,5-二羰基衍生物的关键组分,通过一个多米诺水解/醛缩/迈克尔加成反应(Ubba et al., 2014)。此外,它还参与了在无溶剂条件下合成α,β-不饱和酮取代环己醇的区域选择性合成(Suriyakala等,2022)。

生物和药物研究

- 这种化合物已从天然产物中提取,并用于各种生物活性的测试。例如,它已被用于从天然产物中衍生的杀虫剂分子库的合成和生物活性筛选,显示出作为抗真菌药物的潜力(Zhang et al., 2011)。

杀虫性能

- 1,5-二苯基戊酮已显示出显著的杀虫活性。研究表明其作为杀蚜剂的有效性,表明其在害虫管理中的潜在用途(Tao等,2007)。此外,其类似物已被合成并对各种害虫的杀虫活性进行了测试(Yang et al., 2011)。

催化和材料科学

- 在材料科学和催化领域,1,5-二苯基戊酮已被用于涉及合成新化合物的研究。例如,它被用于通过反向电子需求Diels-Alder反应首次合成喹啉衍生物(Sundararajan et al., 2001)。

作用机制

Target of Action

1,5-Diphenylpentan-1-one, a natural phenolic compound found in several plants , is known to interact with acetylcholinesterase (AChR) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It is thus a key player in the cholinergic nervous system.

Mode of Action

The compound shows poor acetylcholinesterase inhibitory activities . This suggests that it may weakly inhibit the action of acetylcholinesterase, potentially leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects.

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

1,5-Diphenylpentan-1-one shows poor insecticidal activities . This suggests that it may have some effect on insects, potentially due to its interaction with acetylcholinesterase. In insects, acetylcholinesterase plays a crucial role in nerve signal transmission.

安全和危害

The safety data sheet of 1,5-Diphenylpentan-1-one suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化分析

Biochemical Properties

1,5-Diphenylpentan-1-one has been shown to exhibit poor insecticidal and acetylcholinesterase inhibitory activities

Cellular Effects

Given its poor acetylcholinesterase inhibitory activity, it may influence cell function by interacting with this enzyme .

Molecular Mechanism

It is known to have poor acetylcholinesterase inhibitory activity, suggesting it may interact with this enzyme

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,5-Diphenylpentan-1-one in laboratory settings. It is known that the compound is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc

属性

IUPAC Name |

1,5-diphenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLFABLNCUNXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290428 | |

| Record name | 1,5-diphenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39686-51-6 | |

| Record name | NSC68549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-diphenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PHENYLVALEROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antifungal applications of 1,5-diphenylpentan-1-one derivatives?

A1: While 1,5-diphenylpentan-1-one itself has shown limited antifungal activity, structural modifications incorporating a furyl ring significantly enhance its potency against plant pathogenic fungi []. Specifically, (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)-prop-2-en-1-one (III2), a derivative inspired by the 1,5-diphenylpentan-1-one structure, exhibited strong activity against Rhizoctonia solani with an IC50 of 1.20 mg/L []. This finding highlights the potential of 1,5-diphenylpentan-1-one-inspired structures as novel antifungal agents, warranting further investigation and development.

Q2: How does the presence of 1,5-diphenylpentan-1-one and its derivatives relate to the biological activity of Wikstroemia coriacea?

A2: Research indicates that Wikstroemia coriacea possesses anti-radical activity []. While 1,5-diphenylpentan-1-one itself was not isolated from W. coriacea, a related compound, 2-hydroxy-1,5-diphenylpentan-1-one, was identified amongst other classes of compounds such as sesquiterpenes, coumarins, a triterpenoid, and a lignan []. Further research is needed to determine the specific contribution of 2-hydroxy-1,5-diphenylpentan-1-one and the potential synergistic effects of these diverse compounds to the overall bioactivity of W. coriacea.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)

![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)